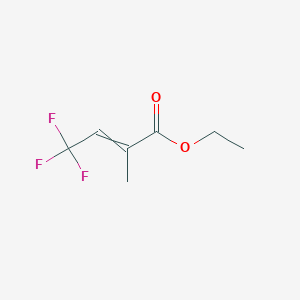
ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4,4,4-trifluorocrotonate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is a liquid at room temperature and is primarily used in research applications . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be synthesized through various methods. One common synthetic route involves the Michael addition reaction between ethyl crotonate and a trifluoromethylating agent . The reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions.
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes . This property makes it effective in modifying enzyme activity and protein function . The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its biological activity .
Comparison with Similar Compounds
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorocrotonate: This compound lacks the methyl group at the 2-position, making it less sterically hindered.
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound contains an amino group, which significantly alters its reactivity and applications.
Ethyl 4,4,4-trifluoro-2-butynoate: This compound has a triple bond, making it more reactive in certain chemical reactions. The unique presence of the 2-methyl group in ethyl 2-methyl-4,4,4-trifluorocrotonate provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














